

Application Notes and Protocols for Intracerebroventricular Infusion of (R)-JNJ-31020028

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Compound of Interest

Compound Name: (R)-JNJ-31020028

Cat. No.: B1662126

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Introduction

(R)-JNJ-31020028 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. It exhibits high affinity for human, rat, and mouse Y2 receptors, with pIC50 values of 8.07, 8.22, and 8.21, respectively, and displays over 100-fold selectivity against other NPY receptor subtypes (Y1, Y4, and Y5). Intracerebroventricular (ICV) administration of **(R)-JNJ-31020028** allows for direct investigation of the central effects of Y2 receptor blockade, which has been implicated in various physiological processes, including anxiety, depression, and stress responses. These application notes provide detailed protocols for the preparation and ICV infusion of **(R)-JNJ-31020028** in rodent models, along with a summary of its known quantitative effects and a depiction of the relevant signaling pathways.

Data Presentation

In Vitro and In Vivo Activity of (R)-JNJ-31020028

Parameter	Species/System	Value	Reference
plC50 (Binding Affinity)	Human Y2 Receptor	8.07 ± 0.05	[1]
Rat Y2 Receptor	8.22 ± 0.06	[1]	
Mouse Y2 Receptor	8.21	[2]	
pKB (Functional Antagonism)	KAN-Ts cells (PYY-stimulated Ca ²⁺ response)	8.04 ± 0.13	[1]
Receptor Occupancy (in vivo)	Rat Brain (10 mg/kg, s.c.)	~90%	[1]
Chronic ICV Infusion Dose	Olfactory Bulbectomized (OBX) Rat Model	5.6 µg/day	[2]

Pharmacokinetic Properties of (R)-JNJ-31020028 in Rats (10 mg/kg, s.c.)

Parameter	Value	Reference
C _{max}	4.35 µM	[2]
T _{max}	0.5 hours	[2]
AUC _{inf}	7.91 h·µM	[2]
t _{1/2}	0.83 hours	[2]

Experimental Protocols

Preparation of (R)-JNJ-31020028 for Intracerebroventricular Infusion

This protocol is based on a recommended vehicle for in vivo administration of JNJ-31020028. Researchers should validate the solubility and stability for their specific experimental conditions.

Materials:

- **(R)-JNJ-31020028** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile deionized water (ddH₂O) or saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare a stock solution of **(R)-JNJ-31020028** in DMSO. For example, to achieve a final concentration of 7 mg/mL in the infusion vehicle, a stock solution of 140 mg/mL in DMSO can be prepared.
- In a sterile microcentrifuge tube, combine the vehicle components in the following order, vortexing after each addition:
 - 40% PEG300
 - 5% Tween 80
- Add the appropriate volume of the **(R)-JNJ-31020028** DMSO stock solution to achieve the desired final concentration. For a 7 mg/mL final concentration using a 140 mg/mL stock, this would be 5% of the total volume.
- Add sterile ddH₂O or saline to reach the final volume (e.g., 50% of the total volume).

- Vortex the final solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution if necessary.
- Filter the final solution through a sterile 0.22 µm syringe filter before loading into the infusion pump.

Chronic Intracerebroventricular Infusion in Rats using Osmotic Pumps

This protocol describes the continuous ICV infusion of **(R)-JNJ-31020028** for long-term studies, as performed in the olfactory bulbectomized (OBX) rat model of depression.[\[2\]](#)

Materials:

- **(R)-JNJ-31020028** infusion solution (prepared as described above)
- Alzet® osmotic pump (or equivalent) with appropriate flow rate and duration
- Brain infusion kit with cannula of the correct length
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- Surgical instruments
- Dental cement
- Analgesics for post-operative care

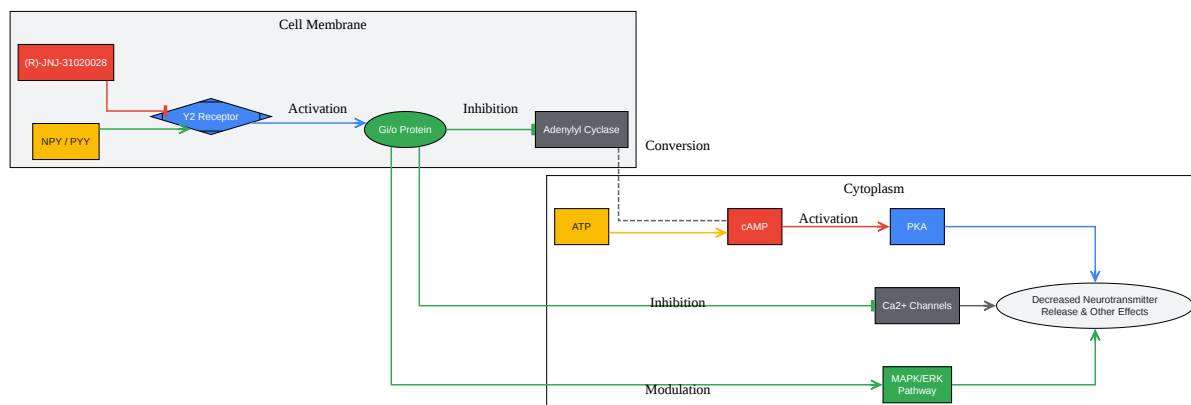
Procedure:

- **Animal Preparation:** Anesthetize the rat and place it in the stereotaxic apparatus. Shave and clean the scalp.
- **Stereotaxic Surgery:** Make a midline incision on the scalp to expose the skull. Using a stereotaxic atlas for rats, determine the coordinates for the lateral ventricle (e.g., relative to bregma). Drill a small hole at the target coordinates.

- **Cannula Implantation:** Securely attach the brain infusion cannula to the osmotic pump, ensuring the tubing is filled with the **(R)-JNJ-31020028** solution and free of air bubbles. Slowly lower the cannula into the lateral ventricle to the predetermined depth.
- **Pump Implantation:** Create a subcutaneous pocket on the back of the rat and insert the osmotic pump.
- **Securing the Cannula:** Secure the cannula to the skull using dental cement.
- **Suturing and Recovery:** Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery.
- **Infusion Parameters:** For the study in OBX rats, a dose of 5.6 μ g/day was administered for 10 days.[2] The specific osmotic pump model and concentration of the infusion solution should be chosen to achieve this target dose.

Mandatory Visualizations

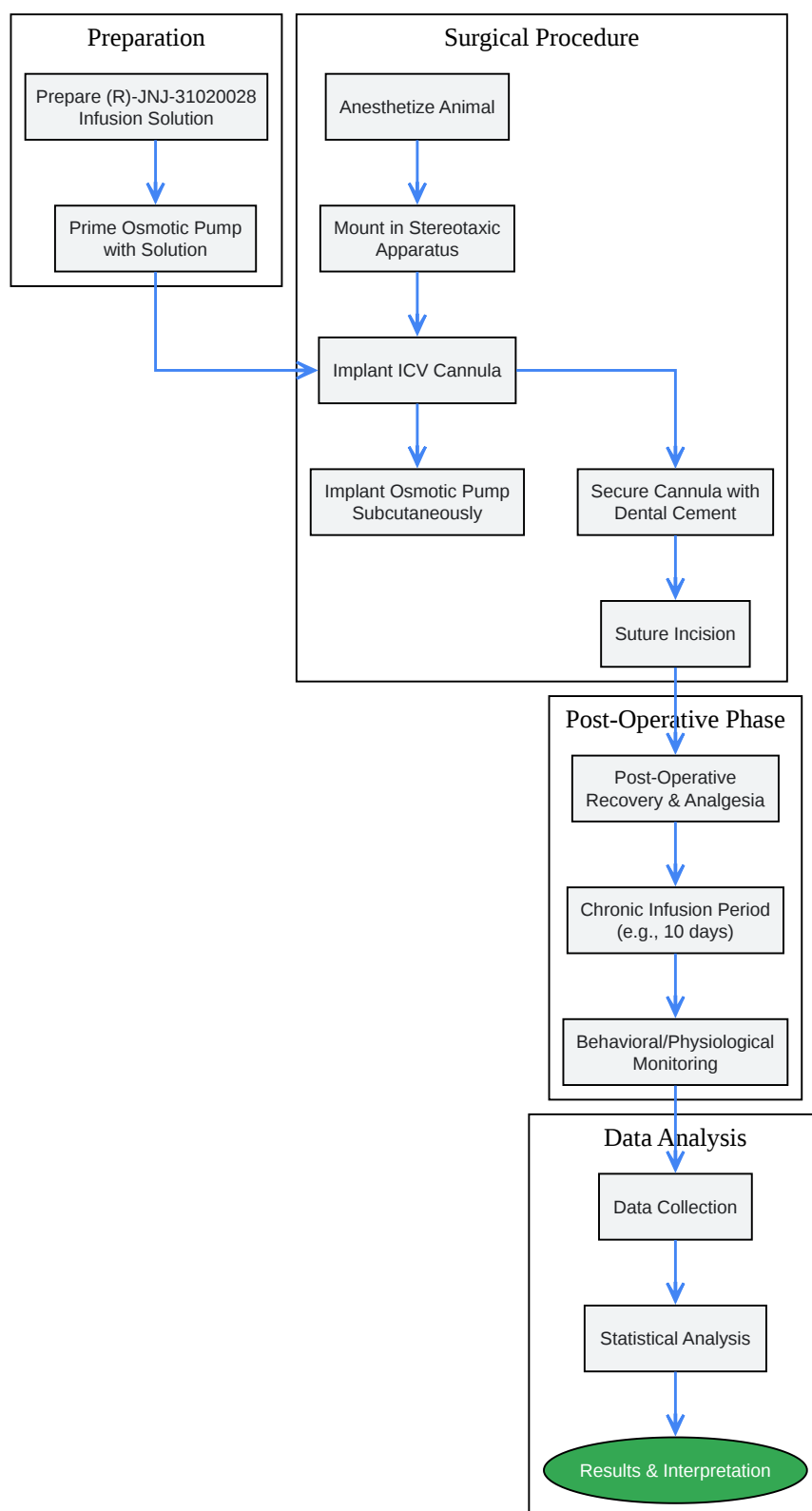
NPY Y2 Receptor Signaling Pathway



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Caption: NPY Y2 Receptor Signaling Pathway.

Experimental Workflow for Chronic ICV Infusion



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Caption: Chronic ICV Infusion Workflow.

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References

- 1. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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